6-Bromopyridine-2,4-diamine
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Overview
Description
6-Bromo-2,4-pyridinediamine is an organic compound with the molecular formula C5H6BrN3 It is a brominated derivative of pyridinediamine, characterized by the presence of a bromine atom at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-pyridinediamine typically involves the bromination of 2,4-pyridinediamine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 6-Bromo-2,4-pyridinediamine may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,4-pyridinediamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridinediamines.
Oxidation Reactions: Products may include pyridine N-oxides or other oxidized derivatives.
Coupling Reactions: Products are often more complex aromatic compounds with extended conjugation.
Scientific Research Applications
6-Bromo-2,4-pyridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-pyridinediamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 6-Bromopyridine-2-carboxylic acid
- 6-Bromopyridine-3-carboxylic acid
- 2,4-Pyridinediamine, 6-bromo
Comparison: 6-Bromo-2,4-pyridinediamine is unique due to the specific positioning of the bromine atom and the two amino groups on the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other brominated pyridine derivatives. For example, 6-Bromopyridine-2-carboxylic acid has a carboxyl group instead of amino groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C5H6BrN3 |
---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
6-bromopyridine-2,4-diamine |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H4,7,8,9) |
InChI Key |
XDYKKWORHQPUON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)N |
Origin of Product |
United States |
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